cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate
Overview
Description
cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate: is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The presence of the tert-butyl ester and the nitrophenyl group makes this compound particularly interesting for various chemical applications.
Preparation Methods
The synthesis of cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate typically involves the following steps:
Formation of the aziridine ring: This can be achieved through the reaction of an appropriate precursor with a nitrogen source under specific conditions.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.
Attachment of the nitrophenyl group: This can be done through nitration reactions or by using pre-nitrated starting materials.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine, significantly altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in studying biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 3-(4-nitrophenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aziridine ring can act as a reactive intermediate in various pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include:
cis-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate: This compound has a chlorophenyl group instead of a nitrophenyl group, which can lead to different reactivity and applications.
cis-Tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate: The presence of a methyl group can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(4-nitrophenyl)aziridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)11-10(14-11)8-4-6-9(7-5-8)15(17)18/h4-7,10-11,14H,1-3H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJGFVMVUVDWNV-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H](N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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